molecular formula C11H22N2O3 B8229773 tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B8229773
M. Wt: 230.30 g/mol
InChI Key: MFYGDBRJLZOUED-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, yielding the corresponding diazepane derivative.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of 6-oxo-6-methyl-1,4-diazepane-1-carboxylate.

    Reduction: Formation of 6-methyl-1,4-diazepane-1-carboxylate.

    Substitution: Formation of various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group at the 6-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The diazepane ring provides structural rigidity, allowing the compound to fit into enzyme binding pockets effectively.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate: Lacks the hydroxy group, making it less versatile in chemical reactions.

    tert-Butyl 1,4-diazepane-1-carboxylate: Lacks both the hydroxy and methyl groups, resulting in different chemical properties.

Uniqueness

tert-Butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate is unique due to the presence of both the hydroxy and methyl groups, which enhance its reactivity and potential applications in various fields. The hydroxy group allows for further functionalization, while the methyl group provides steric hindrance, influencing the compound’s interaction with other molecules.

Properties

IUPAC Name

tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-12-7-11(4,15)8-13/h12,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYGDBRJLZOUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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